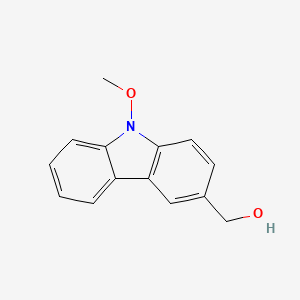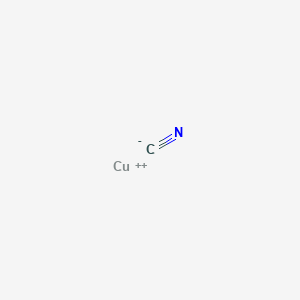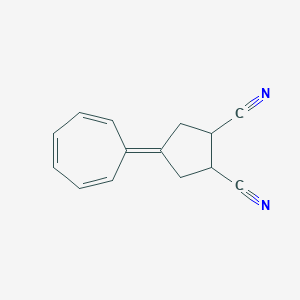
N-methoxy-3-hydroxymethylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-3-hydroxymethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry. This compound is a natural product that has been utilized in life sciences research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-hydroxymethylcarbazole can be achieved through various methods. One efficient methodology involves the use of palladium-catalyzed reactions. The reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst, such as Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, leads to the formation of N-methoxycarbazole derivatives . This method is highly efficient and can accommodate sterically demanding, benzannulated, or strongly electron-donating or -withdrawing substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various research applications .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-hydroxymethylcarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
N-methoxy-3-hydroxymethylcarbazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: Utilized in the development of optoelectronic devices due to its favorable electronic properties
Mechanism of Action
The mechanism of action of N-methoxy-3-hydroxymethylcarbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-methoxy-3-hydroxymethylcarbazole can be compared with other similar compounds, such as:
- 3-methylcarbazole
- 2-methylcarbazole
- 1-methoxycarbazole
These compounds share structural similarities but differ in their substituent groups and biological activities. This compound is unique due to its specific methoxy and hydroxymethyl substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(9-methoxycarbazol-3-yl)methanol |
InChI |
InChI=1S/C14H13NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-8,16H,9H2,1H3 |
InChI Key |
OGVBLMOKWOEKIO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=C(C=C2)CO)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)

![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)





![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
